Cas no 921754-29-2 (2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate)

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
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- Pyridinium, 2-fluoro-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1)
- 2-fluoro-1-methylpyridin-1-ium,trifluoromethanesulfonate
- 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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- インチ: 1S/C6H7FN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1
- InChIKey: KHGVYJOHEQHHNH-UHFFFAOYSA-M
- ほほえんだ: S(C(F)(F)F)(=O)(=O)[O-].FC1C=CC=C[N+]=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 220
- トポロジー分子極性表面積: 69.5
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177423-5g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 5g |
$108.0 | 2023-09-20 | |
Enamine | EN300-177423-0.25g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 0.25g |
$24.0 | 2023-09-20 | |
1PlusChem | 1P01BDYS-100mg |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 100mg |
$88.00 | 2024-04-20 | |
Aaron | AR01BE74-100mg |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 100mg |
$57.00 | 2023-12-15 | |
Enamine | EN300-177423-0.5g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 0.5g |
$25.0 | 2023-09-20 | |
Enamine | EN300-177423-1g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 1g |
$28.0 | 2023-09-20 | |
Aaron | AR01BE74-1g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 1g |
$64.00 | 2023-12-15 | |
1PlusChem | 1P01BDYS-50mg |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 50mg |
$86.00 | 2024-04-20 | |
1PlusChem | 1P01BDYS-1g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 1g |
$94.00 | 2024-04-20 | |
1PlusChem | 1P01BDYS-5g |
2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate |
921754-29-2 | 91% | 5g |
$190.00 | 2024-04-20 |
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonateに関する追加情報
Introduction to 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate (CAS No. 921754-29-2)
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate, identified by the chemical identifier CAS No. 921754-29-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities, making it a valuable scaffold for drug discovery and development. The presence of both fluorine and methyl substituents in its structure imparts unique electronic and steric properties, which can be exploited to modulate its biological efficacy.
The trifluoromethanesulfonate (TfO-) salt form of this compound enhances its solubility and stability, facilitating its use in various chemical reactions and biological assays. The fluorine atom, in particular, is a key pharmacophore that can influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. In recent years, there has been a growing interest in fluorinated pyridines due to their ability to improve the bioavailability and therapeutic efficacy of small molecule drugs.
Recent studies have highlighted the potential of 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate as a versatile intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in constructing complex scaffolds that mimic natural products and exhibit potent activity against various targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and viral replication. The fluorine substituent plays a crucial role in enhancing the binding interactions with these targets, often leading to improved selectivity and potency.
The fluorinated pyridine core is also found in several FDA-approved drugs, where it contributes to their pharmacological properties. The ability to fine-tune the electronic distribution of the molecule by introducing fluorine atoms allows for the optimization of drug-like characteristics such as lipophilicity, solubility, and metabolic stability. This has made 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate a popular building block in medicinal chemistry.
In addition to its pharmaceutical applications, this compound has been explored in agrochemical research. Fluorinated pyridines are known to exhibit herbicidal, fungicidal, and insecticidal properties, making them valuable components in crop protection strategies. The unique reactivity of the fluoro-substituted pyridine ring allows for the design of novel agrochemicals with enhanced efficacy and environmental safety.
The synthesis of 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate typically involves multi-step organic transformations that incorporate fluorine atoms into the pyridine backbone. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution, are commonly employed to achieve high yields and purity. The final product is often isolated as its trifluoromethanesulfonate salt due to its improved handling properties.
From a computational chemistry perspective, the electronic structure of 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into the role of fluorine atoms in modulating the molecule's reactivity and interactions with biological targets. Understanding these properties at a molecular level is crucial for designing more effective drug candidates.
The growing demand for fluorinated compounds in pharmaceutical research has led to advancements in synthetic methodologies that allow for scalable production of these molecules. Continuous flow chemistry, for example, has emerged as a powerful tool for synthesizing complex fluorinated pyridines efficiently and sustainably. Such innovations are essential for meeting the increasing need for high-quality intermediates like 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate.
In conclusion, 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate (CAS No. 921754-29-2) is a versatile compound with significant potential in drug discovery and agrochemical development. Its unique structural features, including the presence of both fluorine and methyl substituents, make it an attractive scaffold for designing bioactive molecules with improved pharmacological properties. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical biology.
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